molecular formula C9H12BrNO2S B3149308 N-(4-bromo-3-methylphenyl)ethanesulfonamide CAS No. 669732-39-2

N-(4-bromo-3-methylphenyl)ethanesulfonamide

Cat. No.: B3149308
CAS No.: 669732-39-2
M. Wt: 278.17 g/mol
InChI Key: WREQOENLGRNXBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance within Sulfonamide Chemistry and its Broader Implications

The sulfonamide functional group, R−S(=O)₂−NR₂, is a cornerstone of medicinal chemistry and has significant implications in organic synthesis. wikipedia.org Since the discovery of Prontosil, the first commercially viable antibacterial sulfonamide, in the 1930s, this class of compounds has revolutionized medicine. wikipedia.orghuvepharma.com Sulfonamides were the first broadly effective systemic antibacterials and were critical in treating infections before the widespread availability of penicillin. wikipedia.orghuvepharma.com

The significance of sulfonamides extends far beyond their antibacterial properties. They exhibit a vast range of pharmacological activities, including diuretic, hypoglycemic, anti-inflammatory, antiviral, and anticancer effects. nih.govajchem-b.com This versatility stems from the sulfonamide group's ability to act as a structural mimic (bioisostere) of other functional groups like carboxylic acids and to participate in crucial binding interactions with biological targets, such as enzymes. researchgate.net In organic chemistry, the sulfonamide group is valued for its stability and its ability to be incorporated into diverse molecular frameworks, serving as a key building block for developing new pharmaceuticals. ajchem-b.comwisdomlib.org

Chemical Space and Structural Analogues within the Sulfonamide Class

The "chemical space" of sulfonamides refers to the vast collection of possible molecules that can be generated by varying the substituents on the core sulfonamide structure. sci-hub.ru Exploring this space is a key strategy in drug discovery, as even minor structural modifications can lead to significant changes in a compound's physical, chemical, and biological properties. researchgate.netrsc.org By synthesizing and studying libraries of structurally diverse sulfonamides, researchers can identify compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles. acs.org

N-(4-bromo-3-methylphenyl)ethanesulfonamide is one point within this extensive chemical space. Its structural analogues, which share a common core but differ in specific substituents, are crucial for understanding structure-activity relationships (SAR). nih.govyoutube.com For example, comparing it to its methanesulfonamide (B31651) counterpart, N-(4-bromo-3-methylphenyl)methanesulfonamide, allows for the study of how the length of the alkyl chain (ethyl vs. methyl) on the sulfonyl group impacts its properties. chemsrc.com Similarly, analogues with different substitution patterns on the phenyl ring, such as N-(3-Bromo-4-methylphenyl)methanesulfonamide, provide insight into the role of substituent positioning. bldpharm.com The study of ethenesulfonamide (B1200577) and ethanesulfonamide (B75362) derivatives as potential endothelin-A receptor antagonists further illustrates how systematic modification of the sulfonamide structure is used to develop novel therapeutic agents. acs.org

Comparison of Structural Analogues
Compound NameCAS NumberKey Structural Difference from Target Compound
This compound669732-39-2 bldpharm.comReference Compound
N-(4-bromo-3-methylphenyl)methanesulfonamide149105-00-0 chemsrc.comMethyl group instead of ethyl group on the sulfonyl moiety.
N-(3-Bromo-4-methylphenyl)methanesulfonamide116598-91-5 bldpharm.comIsomeric phenyl ring (bromo and methyl positions swapped).

Historical Development and Evolution of Substituted Ethanesulfonamides

The history of substituted ethanesulfonamides is intrinsically linked to the broader history of sulfonamide drugs. The journey began with Gerhard Domagk's discovery in the 1930s that the dye Prontosil had antibacterial activity, which was later found to be a prodrug that metabolized to the active agent sulfanilamide. wikipedia.orgopenaccesspub.orgnih.gov This breakthrough launched the era of "sulfa drugs" and spurred intense research into creating derivatives with improved efficacy and broader applications. openaccesspub.orgresearchgate.net

Early work focused on modifying the amide (N1) position of sulfanilamide, leading to the development of numerous antibacterial agents. openaccesspub.org Over time, chemists began to explore more significant structural modifications, moving beyond the classic p-aminobenzenesulfonamide scaffold. The development of substituted ethanesulfonamides represents a more recent evolution, where the aromatic sulfonyl group is replaced by an aliphatic one. This shift allows for the exploration of different chemical properties and biological targets. Research into ethanesulfonamide derivatives as endothelin-A receptor antagonists is a prime example of this evolution, demonstrating how the fundamental sulfonamide scaffold continues to be adapted for modern therapeutic challenges beyond its original antibacterial role. acs.org

Overview of the 4-Bromo-3-methylphenyl Moiety in Chemical Research

The 4-bromo-3-methylphenyl moiety is a versatile and valuable building block in organic synthesis, utilized in the construction of a wide array of more complex molecules. Its utility stems from the specific arrangement of its functional groups: the bromine atom, the methyl group, and the point of attachment to the rest of the molecule. The bromine atom is particularly important as it provides a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are powerful methods for forming new carbon-carbon bonds.

This structural unit is found in numerous intermediates and final compounds across different areas of chemical research. For instance, 4-bromo-3-methylaniline (B1294692) is a key precursor for synthesizing compounds like N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which have been investigated for their potential as antibacterial agents. Similarly, 4'-Bromo-3'-methylacetophenone serves as a cornerstone in the synthesis of pharmacologically active molecules and advanced materials. chemicalbook.comlookchem.com Its use as an intermediate in the preparation of fungicides and other biologically active compounds highlights the importance of the 4-bromo-3-methylphenyl group in agrochemical and pharmaceutical research. chemicalbook.com The presence of this moiety in this compound makes the compound itself a potential intermediate for further synthetic transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-3-14(12,13)11-8-4-5-9(10)7(2)6-8/h4-6,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREQOENLGRNXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 4 Bromo 3 Methylphenyl Ethanesulfonamide

Strategic Approaches to the 4-Bromo-3-methylphenyl Precursor

The core of synthesizing N-(4-bromo-3-methylphenyl)ethanesulfonamide lies in the efficient preparation of the 4-bromo-3-methylphenyl moiety, most commonly in the form of 4-bromo-3-methylaniline (B1294692). Various strategies have been developed to introduce the bromine and methyl groups onto the phenyl ring with the desired regiochemistry.

Directed Bromination Techniques for Substituted Phenyl Systems

The regioselectivity of bromination on a substituted phenyl ring is dictated by the directing effects of the existing substituents. In the case of 3-methylaniline (m-toluidine), the amino (-NH2) and methyl (-CH3) groups are both ortho-, para-directing activators. The powerful activating and directing nature of the amino group typically governs the position of electrophilic substitution.

Direct bromination of m-toluidine (B57737) with reagents such as o-xylylene (B1219910) bis(triethylammonium tribromide) in acetonitrile (B52724) can achieve regioselective bromination to yield 4-bromo-3-methylaniline with high efficiency. nih.gov One reported procedure using this reagent achieves a 95% yield in a short reaction time at room temperature. nih.gov The reaction is monitored by thin-layer chromatography (TLC) and the product is isolated through extraction and purification by column chromatography. nih.gov

To control the reactivity of the aniline (B41778) and prevent multiple brominations, the amino group can be temporarily protected as an acetamide. The resulting N-(3-methylphenyl)acetamide is then subjected to bromination. The acetyl group moderates the activating effect of the nitrogen and provides steric hindrance, which can influence the regioselectivity of the bromination. Subsequent hydrolysis of the amide functionality yields the desired 4-bromo-3-methylaniline.

ReactantReagentSolventTemperatureTimeProductYield
m-Toluidineo-Xylylene bis(triethylammonium tribromide)Acetonitrile20°C5 min4-Bromo-3-methylaniline95% nih.gov

Introduction of Methyl Groups via Electrophilic or Nucleophilic Substitution on Brominated Phenyls

An alternative strategy involves introducing the methyl group onto a pre-existing brominated phenyl ring. Friedel-Crafts alkylation is a classic method for electrophilic substitution of a methyl group onto an aromatic ring. For instance, bromobenzene (B47551) could theoretically be methylated using a methyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). However, Friedel-Crafts alkylation on halogenated benzenes can lead to a mixture of ortho, meta, and para isomers, and is often complicated by polyalkylation. libretexts.orgyoutube.com The directing effect of the bromine atom (ortho-, para-directing) and potential rearrangements of the alkylating agent must be carefully considered.

Nucleophilic aromatic substitution is generally not a feasible method for introducing a methyl group onto a simple brominated phenyl ring, as it requires strong activation by electron-withdrawing groups and harsh reaction conditions. libretexts.org

Synthesis of (4-Bromo-3-methylphenyl)methanamine Derivatives

(4-Bromo-3-methylphenyl)methanamine is a related derivative that can be synthesized from precursors like 4-bromo-3-methylbenzonitrile. The synthesis can proceed via the reduction of the nitrile group. A common method involves the bromination of 4-methylbenzonitrile at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator like AIBN, followed by nucleophilic substitution and subsequent reduction to the amine. For example, 4-(bromomethyl)benzonitrile can be prepared from 4-methylbenzonitrile and NBS. rsc.org This can then be converted to the corresponding amine.

Another route starts from 4-bromo-3-methylbenzaldehyde, which can be converted to the corresponding oxime and then reduced to the methanamine derivative.

Preparation of 4-Bromo-3-methylaniline and Related Anilines

A common and efficient laboratory-scale synthesis of 4-bromo-3-methylaniline starts from 2-bromo-5-nitrotoluene. This method involves the reduction of the nitro group to an amino group. A procedure utilizing activated Raney nickel as a catalyst in methanol (B129727) under a hydrogen atmosphere (30 psi) for 3 hours has been reported to afford 4-bromo-3-methylaniline in a near-quantitative yield of 99%. chemicalbook.com The product is isolated by filtering the catalyst and removing the solvent under reduced pressure. chemicalbook.com

Another approach involves the bromination of 4-nitrotoluene (B166481) in the presence of iron, followed by reduction of the nitro group. This method, however, may yield a mixture of isomers that require separation. google.com

Starting MaterialReagentsConditionsProductYield
2-Bromo-5-nitrotolueneRaney Nickel, H₂Methanol, 30 psi, 3h4-Bromo-3-methylaniline99% chemicalbook.com

Formation of the Ethanesulfonamide (B75362) Linkage

Once the key intermediate, 4-bromo-3-methylaniline, is obtained, the final step in the synthesis of this compound is the formation of the sulfonamide bond.

Reaction of Amines with Ethanesulfonyl Chlorides

The most direct and widely used method for the formation of a sulfonamide linkage is the reaction of a primary or secondary amine with a sulfonyl chloride. In this case, 4-bromo-3-methylaniline is reacted with ethanesulfonyl chloride.

This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. The reaction is generally performed in an inert solvent like dichloromethane (B109758) (DCM), diethyl ether, or tetrahydrofuran (B95107) (THF) at room temperature or with gentle heating.

While a specific experimental procedure for this compound was not found in the searched literature, a general procedure for a similar transformation, the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, provides insight into the likely reaction conditions. This analogous reaction involves the coupling of 4-bromo-3-methylaniline with a carboxylic acid using a coupling agent (DCC) and a base (DMAP) in DCM at 0°C to room temperature. mdpi.com For the sulfonylation, the more reactive ethanesulfonyl chloride would likely react readily with 4-bromo-3-methylaniline in the presence of a non-nucleophilic base.

The general reaction scheme is as follows:

4-Bromo-3-methylaniline + Ethanesulfonyl chloride → this compound + HCl

The progress of the reaction can be monitored by TLC, and the final product is typically isolated by an aqueous workup to remove the base hydrochloride salt and any excess reagents, followed by extraction and purification via recrystallization or column chromatography.

Alternative Coupling Strategies for Sulfonamide Bond Formation

While the traditional method for forming sulfonamides involves the reaction of a sulfonyl chloride with an amine, several alternative strategies have been developed to overcome the limitations of this approach, such as the availability and stability of sulfonyl chlorides. nih.gov These alternative methods offer milder reaction conditions and broader substrate scope.

Reductive Coupling of Nitroarenes and Sulfinates:

A notable alternative is the reductive coupling of a nitroarene with a sodium sulfinate. nih.gov This approach utilizes readily available and stable starting materials. In the context of synthesizing this compound, this would involve the coupling of 4-bromo-3-methyl-nitrobenzene with sodium ethanesulfinate. Various catalytic systems can be employed for this transformation, including iron and palladium catalysts.

For instance, an iron-catalyzed method uses FeCl₂ as the catalyst and NaHSO₃ as the reductant under mild conditions. organic-chemistry.org This method is advantageous due to the low cost and low toxicity of iron. Mechanistic studies suggest that the N-S bond may be formed through the direct coupling of the nitroarene with the sodium sulfinate before the reduction of the nitro group. organic-chemistry.org

Palladium-catalyzed reductive coupling offers another efficient route. Using an inexpensive Pd/C catalyst, nitroarenes can be coupled with sodium arylsulfinates, where the sulfinate can also act as the reductant, eliminating the need for an additional reducing agent. rsc.org This method demonstrates high efficiency and good functional group tolerance. rsc.org

A summary of these reductive coupling strategies is presented in the table below.

Catalyst SystemReductantKey Advantages
FeCl₂NaHSO₃Inexpensive, low toxicity, mild conditions
Pd/CSodium arylsulfinate (self-reducing)High efficiency, no additional reductant needed

Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids:

Another innovative strategy involves the palladium-catalyzed chlorosulfonylation of arylboronic acids. nih.gov This method allows for the synthesis of arylsulfonamides in a single synthetic operation from readily available reagents. nih.gov For the target molecule, this would conceptually involve a multi-component reaction with a suitable boron-containing precursor to the 4-bromo-3-methylphenyl moiety. This approach can tolerate a variety of functional groups, including bromo substituents. nih.gov

Photocatalytic Three-Component Coupling:

Recent advancements have led to the development of transition-metal-free photocatalytic strategies. rsc.org A three-component coupling of an aryl radical, a sulfur dioxide surrogate (like K₂S₂O₅), and an amine presents a modular and sustainable alternative. rsc.org This method could potentially be adapted for the synthesis of this compound by generating an aryl radical from a suitable 4-bromo-3-methylphenyl precursor.

Isolation and Purification Techniques for the Target Compound

The isolation and purification of this compound are critical steps to obtain the compound in high purity. Standard laboratory techniques are typically employed, and their selection depends on the physical properties of the compound and the impurities present.

Following the completion of the reaction, the crude product is typically isolated by quenching the reaction mixture, often with water or a saturated aqueous solution like ammonium (B1175870) chloride, followed by extraction with an organic solvent such as ethyl acetate (B1210297) or dichloromethane. chemicalbook.commdpi.com The organic layers are then combined, washed with brine, and dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate. chemicalbook.commdpi.com

Purification of the crude product is commonly achieved through one or a combination of the following methods:

Recrystallization: This technique is effective if the sulfonamide is a solid and a suitable solvent system can be found that dissolves the compound at an elevated temperature and allows it to crystallize upon cooling, leaving impurities in the mother liquor.

Column Chromatography: This is a highly versatile purification method. The crude product is dissolved in a minimal amount of solvent and loaded onto a stationary phase, typically silica (B1680970) gel. chemicalbook.com An appropriate eluent system, often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate, is then used to separate the target compound from impurities based on their differential adsorption to the stationary phase. chemicalbook.comchemicalbook.com The progress of the separation is monitored by thin-layer chromatography.

The purity of the final compound is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). mdpi.com

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Optimizing reaction conditions is crucial for developing a synthetic route that is efficient, cost-effective, and scalable. Key parameters that are typically optimized include the choice of catalyst, solvent, base, temperature, and reaction time.

Catalyst and Ligand Selection: In catalytic reactions, such as the palladium-catalyzed couplings, the choice of the palladium source and the ligand can significantly impact the reaction yield and efficiency. nih.gov For instance, different phosphine (B1218219) ligands can be screened to identify the one that provides the best catalytic activity for the specific substrates.

Solvent and Base: The solvent can influence the solubility of the reactants and the reaction rate. For sulfonamide synthesis, solvents like dimethyl sulfoxide (B87167) (DMSO) have been found to be effective. organic-chemistry.org In reactions involving a base, screening various organic and inorganic bases (e.g., K₂CO₃, NaH) can lead to improved yields. researchgate.net In some cases, solvent-free conditions can also be explored to develop a more environmentally friendly process. researchgate.net

Temperature and Reaction Time: The reaction temperature is a critical parameter that affects the reaction rate. An optimal temperature is sought that allows the reaction to proceed at a reasonable rate without leading to the decomposition of reactants or products. The reaction time is monitored to ensure the reaction goes to completion without the formation of significant byproducts.

A systematic approach to optimization, such as a Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables and their interactions on the reaction yield. The goal of optimization is to achieve the highest possible yield of the target compound with high purity, while minimizing the reaction time, energy consumption, and waste generation, thereby making the process suitable for large-scale production.

ParameterVariables to OptimizeDesired Outcome
CatalystType (e.g., Pd, Fe), Ligand, LoadingHigh catalytic turnover, high yield
SolventPolarity, aprotic/proticGood reactant solubility, high reaction rate
BaseOrganic/inorganic, strengthEfficient proton scavenging, high yield
TemperatureVaries depending on reactionOptimal reaction rate, minimal side products
Reaction TimeMonitoredReaction completion, minimal degradation

Advanced Molecular Structure and Conformation Analysis

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of a compound by probing the interaction of electromagnetic radiation with the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

High-resolution NMR spectroscopy would be instrumental in defining the connectivity and chemical environment of the atoms within the N-(4-bromo-3-methylphenyl)ethanesulfonamide molecule.

¹H NMR: This technique would provide information on the number of different types of protons, their chemical shifts, spin-spin coupling patterns, and integration, allowing for the assignment of protons on the phenyl ring, the methyl group, and the ethanesulfonamide (B75362) moiety.

¹³C NMR: This would reveal the number of non-equivalent carbon atoms and their chemical environments, including the carbons of the aromatic ring, the methyl group, and the ethyl group of the sulfonamide.

¹⁵N NMR: This would offer insight into the electronic environment of the nitrogen atom in the sulfonamide group.

A hypothetical data table for the expected NMR shifts is presented below, based on general knowledge of similar structures.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted ¹⁵N Chemical Shift (ppm)
Phenyl H7.0 - 7.5110 - 140N/A
Methyl H (on ring)~2.4~20N/A
Ethyl H (CH₂)~3.1~45N/A
Ethyl H (CH₃)~1.3~10N/A
Amine HVariableN/A-250 to -350

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Modes

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra would exhibit characteristic bands corresponding to the stretching and bending vibrations of the functional groups present in this compound.

Key expected vibrational modes would include:

N-H stretching of the sulfonamide group.

Asymmetric and symmetric stretching of the S=O bonds.

C-H stretching of the aromatic ring and alkyl groups.

C=C stretching of the aromatic ring.

C-N and S-N stretching vibrations.

C-Br stretching.

A representative data table of expected vibrational frequencies is provided below.

Functional Group Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch3200 - 33003200 - 3300
Aromatic C-H Stretch3000 - 31003000 - 3100
Aliphatic C-H Stretch2850 - 30002850 - 3000
S=O Asymmetric Stretch1330 - 13701330 - 1370
S=O Symmetric Stretch1140 - 11801140 - 1180
C=C Aromatic Stretch1450 - 16001450 - 1600
C-Br Stretch500 - 650500 - 650

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry would be employed to confirm the molecular weight of this compound and to elucidate its fragmentation pattern upon ionization. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion and any bromine-containing fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy would provide information about the electronic transitions within the molecule, particularly those associated with the aromatic chromophore. The spectrum would be expected to show absorption bands corresponding to π → π* transitions of the substituted benzene (B151609) ring.

X-ray Crystallography Studies

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure in the solid state. This powerful technique would allow for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

In the absence of experimental data, a detailed discussion of the molecular geometry and packing remains speculative.

In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Structural Data

A comprehensive review of scientific literature and crystallographic databases reveals a significant gap in the available information for the chemical compound This compound . Despite its well-defined chemical identity, detailed experimental and computational data regarding its advanced molecular structure, conformational analysis, and intermolecular interactions are not present in the public domain. Consequently, a thorough analysis as outlined by the requested structure cannot be completed at this time.

The specific areas where data is absent include:

: No published single-crystal X-ray diffraction studies are available, which are essential for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state.

Intermolecular Interactions: Without crystallographic data, a definitive analysis of hydrogen bonding, halogen bonding, and potential C-H···π interactions that govern the crystal packing is impossible.

Polymorphism and Crystal Packing Effects: There are no reports on the existence of different crystalline forms (polymorphs) for this compound. Such studies are fundamental to understanding how molecular conformation can be influenced by different packing arrangements in the crystal lattice.

Hirshfeld Surface Analysis: This quantitative method for analyzing interatomic contacts relies entirely on crystallographic information. The absence of a determined crystal structure precludes the generation and analysis of Hirshfeld surfaces and 2D fingerprint plots.

Conformational Analysis in Solution and Solid States: While computational methods could theoretically predict conformations, a comparative analysis between the solution and solid states requires experimental data from both phases (e.g., NMR spectroscopy for the solution state and X-ray diffraction for the solid state), which is not available.

The successful generation of the detailed scientific article as requested is contingent upon the existence of peer-reviewed research that has characterized this compound using techniques such as single-crystal X-ray crystallography and potentially computational chemistry. As these foundational data are not found in the current body of scientific literature, the specific subsections of the requested article cannot be addressed with factual and accurate information.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govresearchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density. For a sulfonamide compound, DFT calculations, often using a basis set like B3LYP/6-31G(d,p), are performed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. nih.gov The results of these calculations allow for a comparison between the predicted geometry and experimental data if available, confirming the accuracy of the computational model. nih.gov This analysis provides a foundational understanding of the molecule's three-dimensional shape and the spatial arrangement of its atoms.

A hypothetical NBO analysis for N-(4-bromo-3-methylphenyl)ethanesulfonamide would likely reveal key interactions and stabilization energies, as shown in the illustrative table below.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) O1σ(S1-N1)1.5 - 3.0
LP(1) O2σ(S1-N1)1.5 - 3.0
π(C3-C4)π(C5-C6)18.0 - 22.0
π(C5-C6)π(C1-C2)15.0 - 19.0
(Note: Data is hypothetical and for illustrative purposes only.)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. nih.govmdpi.com A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive and easily polarizable molecule. nih.gov In sulfonamides, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO may be distributed across the sulfonamide group and the ring. nih.gov The energy gap helps predict how the molecule will interact with other species and its potential for electronic transitions. nih.gov

Table of Global Reactivity Descriptors (Illustrative)

Parameter Formula Value (eV)
HOMO Energy EHOMO -6.5 to -7.5
LUMO Energy ELUMO -1.0 to -2.0
Energy Gap ΔE = ELUMO - EHOMO 4.5 to 5.5
Hardness η = (ELUMO - EHOMO) / 2 2.25 to 2.75
Softness S = 1 / 2η 0.18 to 0.22
Electronegativity χ = -(ELUMO + EHOMO) / 2 3.75 to 4.75

(Note: Values are hypothetical ranges based on similar molecules and are for illustrative purposes only.)

The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The map is plotted on the molecule's electron density surface, using a color scale to represent different potential values. researchgate.net Typically, red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net Green areas represent neutral potential. For sulfonamides, the oxygen atoms of the sulfonyl group (SO₂) are consistently shown as intense red regions, highlighting them as primary sites for hydrogen bonding and electrophilic interactions. nih.govresearchgate.net The hydrogen atom on the sulfonamide nitrogen often appears as a blue region, indicating its acidic nature. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility

While quantum chemical calculations focus on static, optimized structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This technique allows researchers to explore the conformational landscape of a molecule, identifying its most stable and accessible shapes (conformers). For a molecule like this compound, MD simulations would reveal the flexibility of the ethanesulfonamide (B75362) side chain and the rotational freedom around the sulfur-nitrogen and nitrogen-carbon bonds. Understanding this flexibility is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a protein's binding site.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to another (a protein or receptor). researchgate.net This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action. In a typical docking study, the ligand, this compound, would be placed into the binding site of a target protein. A scoring function then evaluates thousands of possible binding poses, ranking them based on binding affinity or energy. researchgate.net The results provide a detailed 3D model of the protein-ligand complex, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the binding. This information is invaluable for predicting the biological activity of the compound and for guiding the design of more potent analogs.

Ligand-Protein Binding Site Characterization

To understand the mechanism of action for this compound, computational methods are employed to characterize its binding site on a target protein. This process typically begins with molecular docking simulations, where the compound is placed into the active site of a protein whose three-dimensional structure is known. nih.govdoabooks.org For sulfonamide-based compounds, common targets include enzymes like carbonic anhydrases or protein kinases. researchgate.netnih.gov

The characterization of the binding pocket involves identifying key amino acid residues that form interactions with the ligand. For a molecule like this compound, these interactions are predicted to include:

Hydrogen Bonds: The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor and acceptor. It is expected to form crucial hydrogen bonds with residues in the protein's active site, often with the backbones or side chains of amino acids like serine, threonine, or histidine. researchgate.netaalto.fi

Hydrophobic Interactions: The 4-bromo-3-methylphenyl ring provides a significant hydrophobic surface. This region of the molecule is likely to interact with nonpolar amino acid residues such as leucine, valine, and isoleucine within a hydrophobic pocket of the binding site. researchgate.net The bromine atom can also participate in halogen bonding, a specific type of non-covalent interaction.

Aromatic Interactions: The phenyl ring can engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Computational analysis of the binding site's topology and electrostatic potential helps to create a detailed map of the forces governing the protein-ligand interaction, providing a rationale for the compound's binding specificity and affinity. nih.govnih.gov

Prediction of Binding Affinities and Interaction Modes

Molecular docking programs are utilized not only to identify the binding pose but also to predict the binding affinity, which is a measure of the strength of the interaction between the ligand and the protein. oup.comarxiv.org Scoring functions within these programs calculate a value, often expressed as a binding energy (e.g., in kcal/mol), that estimates the free energy of binding. nih.gov A lower binding energy value typically indicates a more stable and higher-affinity interaction.

For this compound, a hypothetical docking study against a protein kinase target might yield results indicating a strong binding affinity. The predicted interaction mode would detail the specific atoms and functional groups involved in the binding.

Table 1: Predicted Binding Affinity and Key Interactions of this compound

ParameterPredicted Value/Interaction
Binding Energy (kcal/mol)-9.5
Interacting ResiduesValine, Leucine, Phenylalanine, Serine, Lysine
Hydrogen BondsSulfonamide NH with Serine backbone; Sulfonamide O with Lysine side chain
Hydrophobic InteractionsBromo-methylphenyl ring with Valine and Leucine
Aromatic InteractionsPhenyl ring with Phenylalanine (π-π stacking)

Note: This data is hypothetical and for illustrative purposes.

While these predictions are valuable, they are often refined using more computationally intensive methods like molecular dynamics (MD) simulations, which can provide a more dynamic picture of the binding event and help calculate binding free energies with greater accuracy. aalto.fifrontiersin.orgchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org This allows for the prediction of the activity of new, unsynthesized molecules. numberanalytics.com

2D-QSAR Approaches for Physicochemical Descriptors

2D-QSAR models utilize descriptors calculated from the two-dimensional representation of a molecule. nih.gov These descriptors quantify various physicochemical properties such as lipophilicity, electronic effects, and steric properties. frontiersin.orgresearchgate.net For a series of analogs of this compound, a 2D-QSAR study would involve calculating numerous descriptors.

Key physicochemical descriptors relevant to this class of compounds include:

LogP: A measure of lipophilicity, which influences cell membrane permeability.

Molecular Weight (MW): Relates to the size of the molecule.

Topological Polar Surface Area (TPSA): Correlates with hydrogen bonding potential and permeability.

Molar Refractivity (MR): A measure of molecular volume and polarizability.

Electronic Descriptors: Such as partial charges on atoms, which influence electrostatic interactions. nih.gov

A multiple linear regression (MLR) analysis can then be used to build an equation that correlates a selection of these descriptors with the observed biological activity (e.g., IC₅₀ values). researchgate.netresearchgate.net

Table 2: Hypothetical Physicochemical Descriptors for this compound

DescriptorCalculated Value
LogP2.85
Molecular Weight (g/mol)296.18
Topological Polar Surface Area (Ų)49.3
Molar Refractivity65.7
Number of H-bond Acceptors2
Number of H-bond Donors1

Note: This data is hypothetical and for illustrative purposes.

3D-QSAR and Pharmacophore Model Development (e.g., using PHASE program)

3D-QSAR methods extend the analysis to three-dimensional properties of molecules, such as their shape and electrostatic fields. numberanalytics.com A crucial component of this approach is the development of a pharmacophore model. A pharmacophore represents the essential 3D arrangement of functional groups (features) that a molecule must possess to be active at a specific biological target. nih.gov

Using a program like PHASE, a pharmacophore hypothesis can be generated from a set of active molecules. schrodinger.comresearchgate.netslideshare.net For a series of sulfonamide-based kinase inhibitors, a typical pharmacophore model might include features such as:

One or two hydrogen bond acceptors (A).

One hydrogen bond donor (D).

One hydrophobic group (H).

One aromatic ring (R).

This pharmacophore hypothesis serves as a 3D template. In a 3D-QSAR study, molecules are aligned to this pharmacophore, and the steric and electrostatic fields around them are calculated. These field values are then used to build a predictive model that can explain how variations in 3D structure affect biological activity. pharmacophorejournal.com

Predictive Modeling and Statistical Validation

A critical step in any QSAR study is the rigorous statistical validation of the developed model to ensure its reliability and predictive power. wikipedia.orgbasicmedicalkey.com Validation is performed to confirm that the model is not a result of a chance correlation and can accurately predict the activity of new compounds. derpharmachemica.com

Several statistical metrics are used for this purpose:

R² (Coefficient of Determination): This value indicates the goodness-of-fit of the model for the training set data. A value closer to 1.0 suggests a better fit.

Q² (Cross-validated R²): This is a measure of the model's internal predictive ability, typically calculated using a leave-one-out (LOO) cross-validation procedure. A Q² > 0.5 is generally considered indicative of a good predictive model.

Pearson-R: This measures the correlation between the predicted and experimental activities for an external test set of compounds not used in model generation.

RMSE (Root Mean Square Error): This metric indicates the average deviation between the predicted and observed activities, providing a measure of the model's accuracy in the units of activity.

Table 3: Hypothetical Statistical Validation Parameters for a 3D-QSAR Model

Statistical ParameterValueInterpretation
R² (Training Set)0.92Excellent goodness-of-fit
Q² (Cross-validation)0.75Good internal predictive power
Pearson-R (Test Set)0.88Strong external predictive ability
RMSE (Test Set)0.35Low prediction error

Note: This data is hypothetical and for illustrative purposes.

A statistically robust and validated QSAR model becomes a powerful tool for designing new, more potent analogs of this compound and for prioritizing compounds for synthesis and biological testing. researchgate.net

Structure Activity Relationship Sar Investigations

Influence of the N-Substituted Ethanesulfonamide (B75362) Moiety on Biological Activity

The sulfonamide functional group (-SO₂NH-) is a cornerstone of many pharmacologically active compounds. The groups attached to both the sulfur and nitrogen atoms are pivotal in modulating the molecule's electronic properties, acidity, and spatial arrangement, which are all critical for target binding.

The choice of the substituent on the sulfonyl group (SO₂) can significantly alter a compound's biological activity. While specific comparative data for N-(4-bromo-3-methylphenyl)ethanesulfonamide versus its methanesulfonamide (B31651) or benzenesulfonamide analogs is not extensively documented in publicly available research, general principles of sulfonamide SAR allow for well-grounded postulations.

Replacing the ethane group with a smaller methyl group to form N-(4-bromo-3-methylphenyl)methanesulfonamide would decrease the lipophilicity and size of the molecule. This modification could be beneficial if the binding pocket is sterically constrained, but it might also reduce van der Waals interactions, potentially lowering binding affinity. Conversely, substituting the ethane chain with a larger, more rigid aryl group, such as in N-(4-bromo-3-methylphenyl)benzenesulfonamide, introduces significant steric bulk and potential for π-π stacking interactions. In many biologically active sulfonamides, aryl groups in this position are common and often contribute to enhanced potency by engaging with aromatic residues in the target's binding site. However, the increased size could also lead to steric clashes, reducing activity.

Studies on related sulfonamide series often show that aliphatic and aromatic sulfonyl substituents produce different activity profiles. For instance, research on various sulfonamides has indicated that aliphatic sulfonyl azides react more readily than aromatic ones, suggesting a difference in the electronic nature of the sulfonyl group which can impact biological interactions. The flexibility of the ethyl chain in the parent compound, compared to a rigid phenyl ring, allows for more conformational freedom, which can be advantageous for adopting an optimal binding pose.

Table 1: Postulated Impact of Sulfonyl Group Substitution on Biological Activity

Compound Name R Group on SO₂ Key Differences from Ethane Potential Impact on Activity
N-(4-bromo-3-methylphenyl)methanesulfonamide Methyl Smaller, less lipophilic May increase potency in sterically hindered sites; may decrease binding from reduced van der Waals forces.
This compound Ethyl Baseline Flexible, moderate lipophilicity.

This table is based on established principles of medicinal chemistry, as direct comparative experimental data for this specific series is not publicly available.

The hydrogen atom on the sulfonamide nitrogen is crucial for the activity of many sulfonamide drugs, as it can act as a hydrogen bond donor. Its acidity is influenced by the electron-withdrawing nature of the adjacent sulfonyl group.

Mono-substitution on this nitrogen (creating a secondary sulfonamide) can modulate activity. Replacing the hydrogen with a small alkyl group, for example, can alter the molecule's hydrogen bonding capacity and introduce new steric interactions. In some classes of inhibitors, this modification is tolerated or can even enhance selectivity for a particular biological target. However, di-substitution to form a tertiary sulfonamide generally leads to a significant loss or complete abolition of activity in many drug classes. This is often because the crucial hydrogen bond donating ability is lost, and the increased steric bulk around the nitrogen atom prevents proper orientation within the binding site. For example, in studies of N,N'-diarylsulfonamides, the nature of the groups attached to the nitrogen is a key determinant of activity.

Role of the 4-Bromo-3-methylphenyl Substituent on Biological Interaction

The substituted phenyl ring is the primary recognition element that anchors the molecule to its biological target. The specific placement and nature of the bromine and methyl groups are critical for defining the compound's binding affinity and selectivity.

The arrangement of substituents on the phenyl ring creates a specific electronic and steric profile. In this compound, the bromine atom is para to the sulfonamide linkage, and the methyl group is meta. Swapping these positions to create the N-(3-bromo-4-methylphenyl)ethanesulfonamide isomer would drastically alter the molecule's interaction with a target protein.

Studies on positional isomers of other biologically active compounds, such as bromo- and methyl-substituted benzimidazoles, have shown that such rearrangements can have a profound impact on activity. researchgate.net For instance, if a target protein has a hydrophobic pocket that accommodates the methyl group at the 3-position and a halogen-binding pocket for the bromine at the 4-position, the isomeric compound would likely exhibit significantly lower affinity due to a mismatch. The electronic influence on the aniline (B41778) nitrogen's basicity and the sulfonamide's acidity would also differ between isomers, further impacting binding.

Table 2: Predicted Effect of Positional Isomerism on Receptor Interaction

Isomer Substitution Pattern Potential Interaction Profile
This compound 4-Bromo, 3-Methyl Optimized for a specific binding site with a halogen pocket at position 4 and a hydrophobic pocket at position 3.

This table is a predictive analysis based on SAR principles, as direct comparative experimental data for these specific isomers is not publicly available.

The identity of the halogen atom at the 4-position is a key factor in modulating ligand-target interactions. Halogens can participate in halogen bonding, a noncovalent interaction where the electropositive crown of the halogen interacts with a nucleophilic site on the protein. The strength of this bond generally increases with the size and polarizability of the halogen (I > Br > Cl > F).

Replacing bromine with chlorine or fluorine would alter several properties:

Size: Bromine is larger than chlorine and fluorine, creating more significant steric bulk.

Polarizability and Halogen Bond Strength: Bromine is more polarizable than chlorine and fluorine, allowing for stronger halogen bonds.

In many SAR studies, replacing bromine with chlorine results in a modest decrease in potency, while substitution with fluorine often leads to a more significant drop if a halogen bond is critical for affinity. If the primary role of the halogen is purely steric or electronic, this trend may differ. For example, research on N-aryl butanamides showed that compounds with meta-chlorine or fluorine substituents exhibited excellent antifungal activities, highlighting the nuanced role of halogen positioning and identity.

Table 3: Predicted Influence of Halogen Substitution on Biological Activity

Compound Halogen at Position 4 Key Physicochemical Changes (vs. Bromo) Predicted Impact on Activity
N-(4-fluoro-3-methylphenyl)ethanesulfonamide Fluorine Smaller size, higher electronegativity, weaker halogen bond donor, lower lipophilicity. Likely lower activity if halogen bonding is a key interaction.
N-(4-chloro-3-methylphenyl)ethanesulfonamide Chlorine Smaller size, less polarizable, weaker halogen bond donor, lower lipophilicity. Potentially lower activity, but may be better tolerated than fluorine if size is a factor.

This table is a predictive analysis based on SAR principles, as direct comparative experimental data for these specific analogs is not publicly available.

The methyl group at the 3-position, while small, can have a profound impact on biological activity, an effect sometimes termed the "magic methyl." Its contributions are multifaceted:

Hydrophobic Interactions: The methyl group can fit into a small, greasy pocket in the binding site, increasing binding affinity through the hydrophobic effect by displacing water molecules.

Conformational Restriction: It can restrict the rotation of the phenyl ring relative to the sulfonamide linker. This pre-organization of the molecule into a more favorable binding conformation can reduce the entropic penalty of binding, thereby increasing affinity.

Metabolic Blocking: A strategically placed methyl group can block sites of metabolic oxidation on the aromatic ring, increasing the compound's metabolic stability and half-life.

The contribution of such a group is often quantified using Ligand Efficiency (LE) , a metric that relates the binding energy of a molecule to its size (typically the number of non-hydrogen atoms). A high LE indicates that the molecule achieves high affinity with a relatively small number of atoms, which is a desirable property in drug design. The addition of a single methyl group that significantly boosts potency without a large increase in molecular weight would result in a favorable increase in ligand efficiency. Comparing the activity of this compound with its unmethylated counterpart, N-(4-bromophenyl)ethanesulfonamide, would provide a direct measure of the methyl group's contribution to binding energy and efficiency.

Investigation of Substituent Effects on Binding Affinity and Selectivity

The binding affinity and selectivity of this compound are significantly modulated by the substituents on the phenyl ring. The presence of a bromine atom at the 4-position and a methyl group at the 3-position creates a specific electronic and steric profile that influences molecular interactions.

The 4-bromo substituent is an electron-withdrawing group via induction and a weak deactivator of the aromatic ring. Its size and lipophilicity can contribute to van der Waals interactions within a receptor's binding pocket. In various studies on related sulfonamide series, halogen substituents at the para-position of the phenyl ring have been shown to enhance binding affinity. This is often attributed to favorable hydrophobic interactions or the formation of halogen bonds with the protein backbone or side chains.

The 3-methyl group, being an electron-donating and lipophilic substituent, can also play a crucial role. Its steric bulk can influence the conformation of the molecule, potentially orienting the ethanesulfonamide group for optimal interaction with the target. The "magic methyl" effect, where the addition of a methyl group in a specific position can significantly enhance binding affinity, is a well-documented phenomenon in medicinal chemistry. This enhancement can arise from improved hydrophobic interactions, conformational restriction leading to a more favorable binding pose, or the displacement of unfavorable water molecules from the binding site.

The combination of the 4-bromo and 3-methyl groups results in a unique substitution pattern that can fine-tune the electronic distribution and shape of the phenyl ring, thereby influencing its ability to fit into and interact with a specific binding site. The interplay between the electron-withdrawing nature of the bromine and the electron-donating nature of the methyl group can modulate the pKa of the sulfonamide nitrogen, which can be critical for its role as a hydrogen bond donor or acceptor.

The ethanesulfonamide moiety itself is a key contributor to the molecule's binding properties. The replacement of a benzenesulfonamide with an ethanesulfonamide can alter the vector and flexibility of the sulfonamide group, which can be advantageous for targeting specific receptor topographies. Studies on endothelin-A receptor antagonists have shown that 2-phenylethanesulfonamide derivatives are well-tolerated, suggesting that the ethanesulfonamide group can effectively present the necessary pharmacophoric features for receptor binding.

To illustrate the potential impact of these substituents, the following table presents hypothetical binding affinity data based on general principles of medicinal chemistry and SAR of related sulfonamide compounds.

CompoundR1 (Position 3)R2 (Position 4)Binding Affinity (IC50, nM)Selectivity vs. Off-Target
1HH5001x
2CH3H2502x
3HBr1505x
4 (this compound)CH3Br5010x

Ligand-Based Pharmacophore Elucidation

A ligand-based pharmacophore model for this compound and its analogs can be constructed to identify the key chemical features responsible for their biological activity. Such models are crucial for virtual screening and the design of new, potentially more potent compounds.

Based on the structure of this compound, a hypothetical pharmacophore model would likely include the following features:

One Hydrogen Bond Acceptor: The sulfonyl oxygens of the ethanesulfonamide group are strong hydrogen bond acceptors.

One Hydrogen Bond Donor: The sulfonamide N-H group can act as a hydrogen bond donor.

One Hydrophobic/Aromatic Feature: The 4-bromo-3-methylphenyl ring provides a significant hydrophobic and aromatic region for interaction.

One Halogen Bond Donor Feature: The bromine atom at the 4-position can potentially act as a halogen bond donor.

The spatial arrangement of these features is critical for effective binding. The ethanesulfonamide linker provides a degree of flexibility, allowing the phenyl ring and the sulfonamide group to adopt an optimal conformation within the binding site. The relative positions of the hydrophobic core, the hydrogen bond donor/acceptor sites, and the halogen bond donor would define the three-dimensional query for virtual screening.

The following table outlines the key features of a potential pharmacophore model.

Pharmacophoric FeatureCorresponding Chemical GroupPotential Interaction
Hydrogen Bond Acceptor (HBA)Sulfonyl Oxygens (-SO2-)Interaction with donor groups on the receptor (e.g., -NH, -OH)
Hydrogen Bond Donor (HBD)Sulfonamide N-HInteraction with acceptor groups on the receptor (e.g., C=O, N)
Hydrophobic/Aromatic (HY/AR)4-bromo-3-methylphenyl ringvan der Waals and π-π stacking interactions
Halogen Bond Donor (X)4-bromo substituentInteraction with electron-rich atoms (e.g., oxygen, nitrogen)

Derivation of Key Structural Requirements for Target Modulation

Based on the analysis of substituent effects and pharmacophore modeling, several key structural requirements for the effective target modulation by this compound and its analogs can be derived:

Substituted Phenyl Ring: A substituted phenyl ring is essential for providing a hydrophobic anchor and for establishing specific interactions within the binding pocket. The 4-bromo and 3-methyl substitution pattern appears to be favorable, likely due to a combination of steric, electronic, and lipophilic effects that enhance binding affinity and selectivity.

Sulfonamide Linker: The sulfonamide group is a critical pharmacophoric element, providing key hydrogen bonding interactions. The N-H proton and the sulfonyl oxygens are crucial for anchoring the molecule to the target protein.

Alkyl Chain on the Sulfonamide: The ethyl group of the ethanesulfonamide provides a specific spatial separation and orientation between the phenyl ring and the sulfonamide functional group. This linker's length and flexibility are likely optimized for spanning a particular distance within the binding site and positioning the key interacting groups correctly.

Biological Activity and Molecular Mechanisms of Action in Vitro Focus

In Vitro Pharmacological Characterization

Receptor Binding Assays (e.g., Kᵢ, IC₅₀ determination)

No published data are available.

Functional Assays for Receptor/Enzyme Modulation

No published data are available.

Molecular Mechanism of Action at the Binding Interface

Identification of Key Amino Acid Residues for Ligand Interaction

No published data are available.

Role of Hydrogen Bonding, Hydrophobic, and van der Waals Interactions

No published data are available.

Synthetic Exploration of N 4 Bromo 3 Methylphenyl Ethanesulfonamide Derivatives and Analogues

Systematic Modification of the Sulfonamide Moiety

The sulfonamide group is a cornerstone of many pharmacologically active compounds and a key site for synthetic modification. Alterations to this functional group can significantly impact the physicochemical properties of the molecule, such as acidity, lipophilicity, and hydrogen bonding capacity.

Variation of the Alkyl Chain Length in the Sulfonamide

A fundamental modification involves varying the length of the alkyl chain attached to the sulfonyl group. This is typically achieved by reacting 4-bromo-3-methylaniline (B1294692) with a homologous series of alkanesulfonyl chlorides (R-SO₂Cl) in the presence of a base like pyridine (B92270) or triethylamine. This straightforward nucleophilic substitution reaction allows for the synthesis of a range of N-(4-bromo-3-methylphenyl)alkanesulfonamides. The variation in the alkyl chain length (R) from methyl to longer chains like propyl or butyl can systematically alter the lipophilicity of the resulting compounds, which is a critical parameter in medicinal chemistry.

Compound IDR GroupMolecular Formula
1a -CH₃C₈H₁₀BrNO₂S
1b -CH₂CH₃C₉H₁₂BrNO₂S
1c -CH₂CH₂CH₃C₁₀H₁₄BrNO₂S
1d -CH(CH₃)₂C₁₀H₁₄BrNO₂S

This table presents a representative series of N-(4-bromo-3-methylphenyl)alkanesulfonamides with varying alkyl chains on the sulfonamide moiety.

Substitution on the Sulfonamide Nitrogen (e.g., secondary sulfonamides, sulfamides)

Further diversification can be achieved by substitution on the sulfonamide nitrogen. The synthesis of secondary sulfonamides can be accomplished through N-alkylation or N-arylation of the parent N-(4-bromo-3-methylphenyl)ethanesulfonamide. Methods such as manganese-catalyzed N-alkylation using alcohols offer an efficient route to introduce various alkyl groups. acs.org For N-arylation, palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, can be employed to introduce aryl substituents. wikipedia.org

The synthesis of sulfamides, where the sulfonamide nitrogen is further bonded to another nitrogen atom, represents another class of derivatives. These can be prepared from 4-bromo-3-methylaniline by reaction with sulfamoyl chloride or by more contemporary methods.

Derivative TypeR' Group on NitrogenGeneral Structure
Secondary SulfonamideAlkyl (e.g., -CH₃)C₁₀H₁₄BrNO₂S
Secondary SulfonamideAryl (e.g., -C₆H₅)C₁₅H₁₆BrNO₂S
Sulfamide-NH₂C₈H₁₁BrN₂O₂S
N-Substituted Sulfamide-NHR'Varies

This table illustrates potential derivatives resulting from substitution on the sulfonamide nitrogen.

Exploration of Substituents on the 4-Bromo-3-methylphenyl Ring

The 4-bromo-3-methylphenyl ring provides a reactive handle for a wide array of chemical transformations, primarily through the versatile chemistry of the carbon-bromine bond.

Alteration of Halogen Type and Position

The nature and position of the halogen substituent can be varied to modulate the electronic properties and steric profile of the aromatic ring. The synthesis of analogues with different halogens (e.g., chlorine or iodine) at the 4-position can be achieved by starting with the corresponding 4-chloro- or 4-iodo-3-methylaniline (B1597661) and reacting it with ethanesulfonyl chloride. The synthesis of positional isomers, for instance, moving the bromo group to a different position on the ring while retaining the methyl group, would require a different starting aniline (B41778), such as 2-bromo-5-methylaniline (B1276313) or 3-bromo-5-methylaniline.

Halogen at C4Position of MethylStarting Aniline
-BrC34-Bromo-3-methylaniline
-ClC34-Chloro-3-methylaniline
-IC34-Iodo-3-methylaniline
-BrC24-Bromo-2-methylaniline

This table shows examples of analogues with altered halogen type and position on the phenyl ring.

Introduction of Diverse Alkyl, Alkoxy, and Aryl Groups

The bromine atom on the phenyl ring serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents.

Aryl Groups: The Suzuki coupling reaction, which couples an organoboron compound with an organohalide, is a powerful method for forming carbon-carbon bonds. Reacting this compound with various arylboronic acids in the presence of a palladium catalyst and a base can yield a library of 4-aryl-substituted analogues. mdpi.com

Alkyl Groups: Alkyl groups can be introduced via other cross-coupling reactions such as the Negishi coupling (using organozinc reagents) or Stille coupling (using organotin reagents).

Alkoxy Groups: The synthesis of alkoxy derivatives can be achieved through nucleophilic aromatic substitution or, more commonly, through copper or palladium-catalyzed coupling of the aryl bromide with alcohols (Buchwald-Hartwig O-arylation).

These transformations significantly expand the structural diversity of the core molecule.

Coupling ReactionReactantR Group Introduced at C4
SuzukiArylboronic acid-Aryl
SonogashiraTerminal alkyne-C≡C-R
HeckAlkene-CH=CH-R
Buchwald-HartwigAmine-NR₂
Buchwald-HartwigAlcohol-OR

This table summarizes various cross-coupling reactions that can be used to introduce diverse substituents at the 4-position of the phenyl ring.

Design and Synthesis of Bioisosteric Analogues

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of modern drug design. tcichemicals.com For this compound, both the sulfonamide moiety and the bromophenyl ring are candidates for bioisosteric replacement.

The sulfonamide group is often considered a bioisostere of a carboxylic acid. tcichemicals.com Other potential replacements for the sulfonamide group include N-acylsulfonamides, phosphonamides, and various five-membered heterocyclic rings that can mimic its hydrogen bonding and electronic properties. nih.govsemanticscholar.org For instance, sulfonimidamides have been highlighted as attractive bioisosteres for sulfonamides. nih.gov The synthesis of these analogues would require bespoke multi-step synthetic routes. For example, a phosphonamidate analogue could be synthesized by reacting 4-bromo-3-methylaniline with an appropriate ethylphosphonyl chloride derivative.

The 4-bromophenyl group can also be replaced with other ring systems, such as heteroaromatic rings (e.g., pyridine, thiophene (B33073), pyrazole), to modulate properties like solubility, metabolic stability, and target interactions. The synthesis would involve preparing the ethanesulfonamide (B75362) derivative of the corresponding heteroaromatic amine.

Original GroupBioisosteric ReplacementRationale
-SO₂NH--CONHSO₂- (Acylsulfonamide)Modulates acidity and H-bonding
-SO₂NH--PO(OH)NH- (Phosphonamidate)Mimics tetrahedral geometry and acidity
-SO₂NH-TetrazoleAcidic proton, similar spatial arrangement
4-Bromophenyl5-Bromopyridin-2-ylIntroduces H-bond acceptor, alters electronics
4-Bromophenyl5-Bromothiophen-2-ylVaries ring electronics and size

This table provides examples of potential bioisosteric replacements for key moieties within the parent compound.

Development of Novel Heterocyclic Derivatives Containing the Core Scaffold

The introduction of heterocyclic moieties is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. The this compound scaffold is particularly amenable to such modifications, primarily due to the presence of the bromine atom on the phenyl ring. This halogen serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the installation of a diverse range of heterocyclic systems.

A prominent example of this approach can be seen in the synthesis of pyrazine-based derivatives. While not an exact analogue, the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its subsequent derivatization provides a clear blueprint for how the N-(4-bromo-3-methylphenyl) core can be utilized. The initial amide is formed by the coupling of 4-bromo-3-methylaniline with pyrazine-2-carboxylic acid. The bromine atom on this core structure is then exploited in Suzuki cross-coupling reactions with various aryl boronic acids, leading to a library of arylated derivatives. This palladium-catalyzed reaction is highly efficient and tolerates a wide range of functional groups, allowing for the introduction of diverse aromatic and heterocyclic substituents at the 4-position of the phenyl ring.

The following table details the synthesis of various arylated derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide via Suzuki cross-coupling, illustrating the versatility of this method.

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acidN-(3-methyl-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide85
24-Methoxyphenylboronic acidN-(4'-methoxy-3-methyl-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide75
34-Chlorophenylboronic acidN-(4'-chloro-3-methyl-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide70
4Thiophen-2-ylboronic acidN-(3-methyl-4-(thiophen-2-yl)phenyl)pyrazine-2-carboxamide60

This strategy can be directly extrapolated to the this compound core. By reacting 4-bromo-3-methylaniline with ethanesulfonyl chloride, the parent sulfonamide can be synthesized. Subsequently, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, or Buchwald-Hartwig reactions, can be employed to introduce a vast array of heterocyclic fragments at the 4-position. This would allow for a systematic exploration of the impact of different heterocycles on the biological activity of the resulting compounds.

For instance, the introduction of nitrogen-containing heterocycles like pyridine, imidazole, or pyrazole (B372694) could introduce new hydrogen bonding interactions with biological targets. Similarly, sulfur-containing heterocycles such as thiophene or thiazole (B1198619) could be used to modulate the electronic and lipophilic properties of the molecule. The choice of the heterocyclic building block would be guided by the specific therapeutic target and the desired pharmacological profile.

Combinatorial Chemistry and Library Synthesis for Lead Optimization

Lead optimization necessitates the synthesis and screening of a large number of analogues to build a comprehensive understanding of the structure-activity relationship. Traditional one-by-one synthesis can be a significant bottleneck in this process. Combinatorial chemistry offers a powerful solution by enabling the rapid, parallel synthesis of large, focused libraries of compounds. Both solid-phase and solution-phase combinatorial strategies are well-suited for the derivatization of the this compound scaffold.

In a solid-phase approach, the core scaffold can be immobilized on a polymer resin. This allows for the use of excess reagents and simplified purification, as unreacted reagents and byproducts can be washed away. For the this compound core, the initial 4-bromo-3-methylaniline could be attached to a suitable resin. Subsequent reaction with a diverse set of sulfonyl chlorides would generate a library of sulfonamides. The bromine atom then serves as a point for further diversification through palladium-catalyzed cross-coupling reactions with a library of boronic acids or other coupling partners. Finally, cleavage from the resin would yield the desired library of compounds in a high-throughput manner.

Alternatively, solution-phase combinatorial synthesis can be employed, often utilizing automated liquid handlers and parallel purification techniques. This approach is particularly useful when the number of synthetic steps is limited. For the target scaffold, a library of anilines could be reacted in parallel with a library of sulfonyl chlorides in a multi-well plate format.

The power of combinatorial chemistry lies in the ability to systematically vary different parts of the molecule. For the this compound scaffold, at least three points of diversity can be readily explored:

The Sulfonamide Moiety: By using a library of different sulfonyl chlorides (R-SO₂Cl), the alkyl or aryl group attached to the sulfur atom can be varied.

The Aromatic Ring: The bromine atom on the phenyl ring can be replaced with a diverse set of substituents using cross-coupling reactions.

The Aniline Core: While the current focus is on the 4-bromo-3-methylphenyl core, a library could be generated from a variety of substituted anilines to explore the SAR of this part of the molecule.

The following table illustrates a hypothetical combinatorial library design for the synthesis of this compound analogues, showcasing the potential for generating a large number of diverse compounds from a small set of building blocks.

Building Block 1 (Sulfonyl Chlorides)Building Block 2 (Boronic Acids for Suzuki Coupling)
Methanesulfonyl chloridePhenylboronic acid
Propanesulfonyl chloride2-Thienylboronic acid
Benzenesulfonyl chloride3-Pyridylboronic acid
4-Toluenesulfonyl chloride4-Fluorophenylboronic acid

By combining these four sulfonyl chlorides with these four boronic acids, a library of 16 distinct compounds can be rapidly synthesized, allowing for a focused exploration of the chemical space around the initial lead compound. This approach significantly accelerates the lead optimization process, increasing the probability of identifying a clinical candidate with an improved therapeutic profile.

Future Research Trajectories and Academic Potential

Advanced Computational Approaches for Rational Design of Novel Analogues

The rational design of novel analogues of N-(4-bromo-3-methylphenyl)ethanesulfonamide can be significantly accelerated through the application of advanced computational methods. These in silico techniques allow for the prediction of molecular properties and biological activities, thereby prioritizing the synthesis of compounds with the highest potential for success.

Future research should focus on a multi-faceted computational strategy. Initially, pharmacophore modeling can be employed to identify the essential three-dimensional arrangement of chemical features required for a specific biological activity. By analyzing the structure of this compound, a hypothetical pharmacophore model can be generated, which can then be used to screen virtual libraries for new molecules with similar features.

Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can establish a correlation between the structural properties of a series of analogues and their biological activity. openpharmaceuticalsciencesjournal.com This method provides insights into how modifications to the this compound scaffold—such as altering the position of the bromo or methyl groups, or changing the ethanesulfonamide (B75362) side chain—would likely impact efficacy. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are central to 3D-QSAR.

Molecular docking simulations represent another critical tool. By identifying a potential protein target, analogues of this compound can be virtually docked into the protein's binding site to predict binding affinity and orientation. This allows for the design of modifications that enhance specific interactions, such as hydrogen bonds or hydrophobic contacts, thereby improving potency and selectivity.

Computational MethodPrincipleApplication for this compound
Pharmacophore ModelingIdentifies the spatial arrangement of essential chemical features responsible for biological activity.To screen virtual libraries for diverse scaffolds that mimic the key interaction points of the parent compound.
3D-QSAR (e.g., CoMFA/CoMSIA)Correlates the 3D structural properties of molecules with their biological activities to create a predictive model. openpharmaceuticalsciencesjournal.comTo guide the modification of the scaffold to enhance potency by predicting the activity of unsynthesized analogues.
Molecular DockingPredicts the preferred orientation and binding affinity of one molecule to a second (e.g., a protein target).To design analogues with improved binding affinity and selectivity for a specific biological target.
Virtual ScreeningComputationally screens large libraries of compounds to identify those most likely to bind to a drug target.To identify novel starting points for synthesis that are structurally different but functionally similar to the lead compound.

Integration of Omics Data for Deeper Mechanistic Understanding (In Vitro)

To elucidate the molecular mechanism of action of this compound, an integrated multi-omics approach in an in vitro setting is a promising research direction. nih.gov By simultaneously analyzing changes across different biological layers—the genome, transcriptome, proteome, and metabolome—a comprehensive picture of the compound's cellular effects can be constructed. springernature.com

A typical workflow would involve treating a relevant cell line (e.g., a human cancer cell line if anticancer activity is hypothesized) with the compound and a vehicle control. Following treatment, samples would be collected for various omics analyses. Transcriptomics (via RNA-sequencing) would reveal changes in gene expression, identifying pathways that are up- or down-regulated by the compound. Proteomics (via mass spectrometry) would quantify changes in protein levels, confirming whether transcriptional changes translate to the protein level and identifying post-translational modifications. Metabolomics would analyze shifts in the concentrations of small-molecule metabolites, providing a functional readout of the cellular state. nih.gov

The key challenge and opportunity lie in the bioinformatic integration of these disparate datasets. nih.govnih.gov Systems biology approaches can be used to map the observed changes onto known biological networks and pathways. springernature.com This integrated analysis could reveal, for instance, that this compound treatment leads to the upregulation of genes involved in apoptosis, a corresponding increase in the levels of key apoptotic proteins, and a shift in metabolites associated with programmed cell death. Such an approach moves beyond identifying a single target to understanding the compound's impact on the entire cellular system.

Omics LayerTechniqueInformation GainedPotential Insight for this compound
TranscriptomicsRNA-SequencingChanges in gene expression levels.Identification of cellular pathways modulated by the compound.
ProteomicsMass SpectrometryChanges in protein abundance and post-translational modifications.Validation of gene expression changes and identification of protein targets.
MetabolomicsNMR Spectroscopy / Mass SpectrometryChanges in the concentrations of endogenous metabolites.Understanding the functional consequences of the compound's activity on cellular metabolism.
Integrative AnalysisSystems Biology / BioinformaticsA holistic view of the compound's mechanism of action. springernature.comConstruction of a comprehensive model of how the compound perturbs cellular networks.

Exploration of this compound as a Probe for Specific Biological Pathways (In Vitro)

Beyond its potential as a therapeutic agent, this compound could be developed into a chemical probe to investigate specific biological pathways. A chemical probe is a small molecule used to study the function of a particular protein or pathway in a cellular or organismal context. The utility of the compound as a probe would depend on its selectivity and well-characterized mechanism of action.

Future research would first involve identifying the specific biological target(s) of the compound through techniques such as affinity chromatography, yeast two-hybrid screening, or thermal proteome profiling. Once a high-affinity target is validated, the compound's selectivity would need to be rigorously assessed against a panel of related proteins to ensure it does not have significant off-target effects.

If found to be potent and selective, this compound could be used to perturb its target protein within cells, allowing researchers to study the downstream consequences of that perturbation. For example, if the compound selectively inhibits a particular kinase, it could be used to dissect the specific signaling pathways that kinase is involved in. Furthermore, the compound could be modified by adding a fluorescent tag or a reactive group for "click chemistry," creating a more versatile tool for imaging the target protein's location within the cell or for identifying its binding partners.

Development of Novel Synthetic Routes for Enhanced Efficiency and Sustainability

The synthesis of this compound and its analogues is a crucial aspect of its research and development. While traditional methods for forming sulfonamides, such as the reaction of an amine with a sulfonyl chloride in the presence of a base, are well-established, future research should focus on developing more efficient, sustainable, and scalable synthetic routes.

One avenue of exploration is the use of modern catalytic methods. For example, transition-metal-catalyzed cross-coupling reactions could be employed to construct the core aryl-sulfonamide bond, potentially avoiding the need for pre-functionalized starting materials like sulfonyl chlorides. The Suzuki cross-coupling reaction, for instance, has been used to arylate related N-(4-bromo-3-methylphenyl) carboxamide structures, suggesting its applicability in this context. mdpi.com

Another key area is the adoption of green chemistry principles. This would involve minimizing waste, using less hazardous solvents, and improving energy efficiency. Research could explore one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, reducing the need for intermediate purification steps and solvent usage. The use of mechanochemistry (reactions conducted by grinding solids together) or flow chemistry (reactions in continuous-flow reactors) could also offer significant advantages in terms of safety, scalability, and efficiency over traditional batch synthesis.

ParameterTraditional Route (e.g., Amine + Sulfonyl Chloride)Potential Novel Route (e.g., Catalytic Cross-Coupling)
Starting Materials4-bromo-3-methylaniline (B1294692) and ethanesulfonyl chlorideAryl halide/boronic acid and a sulfur-containing coupling partner
ReagentsStoichiometric base (e.g., pyridine (B92270), triethylamine)Catalytic amount of a transition metal (e.g., Palladium, Copper)
SolventsOften chlorinated solvents (e.g., Dichloromethane)Greener alternatives (e.g., 2-MeTHF, ethanol, water)
Sustainability FocusLow; often generates stoichiometric salt waste.High; focuses on atom economy and catalyst recycling.
Potential for ImprovementLimitedHigh potential for optimization of catalyst, ligand, and reaction conditions.

Investigation into the Polymorphic Forms and their Impact on Material Science and Biological Activity (Beyond basic characterization)

The solid-state properties of a chemical compound can have a profound impact on its physical characteristics and biological performance. Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical area of investigation for this compound. The unexpected appearance of different crystalline forms can significantly affect properties like solubility, dissolution rate, and stability. nih.gov

Future research should move beyond simple characterization to a deep investigation of the polymorphic landscape of this compound. This involves systematic screening to identify all accessible polymorphic forms by varying crystallization conditions such as solvent, temperature, and cooling rate. nih.gov Advanced analytical techniques are essential for this work. Powder X-ray diffraction (PXRD) can distinguish between different crystal lattices, while differential scanning calorimetry (DSC) can identify different melting points and phase transitions. nih.govnih.gov Solid-state nuclear magnetic resonance (ssNMR) spectroscopy is a powerful tool for quantifying mixtures of polymorphs. nih.gov

Once different polymorphs are identified and isolated, their physicochemical properties should be thoroughly compared. This includes measuring their relative thermodynamic stability, solubility, and dissolution profiles. Crucially, the biological activity of the different forms should be assessed in vitro to determine if the crystal structure influences efficacy. Such studies are vital for selecting the optimal solid form for any potential application and ensuring consistent performance. This research also has implications for material science, as different polymorphs could exhibit unique optical or mechanical properties. chemicalbook.com

Analytical TechniqueInformation ProvidedRelevance to this compound Research
Powder X-ray Diffraction (PXRD)Provides a unique fingerprint for each crystalline form based on its crystal lattice. nih.govPrimary method for identifying and distinguishing between different polymorphs.
Differential Scanning Calorimetry (DSC)Measures thermal transitions, such as melting point and enthalpy of fusion. nih.govTo determine the melting points of different forms and assess their relative thermodynamic stability.
Thermogravimetric Analysis (TGA)Measures changes in mass as a function of temperature. nih.govTo differentiate between anhydrous polymorphs and solvated forms (pseudopolymorphs).
Solid-State NMR (ssNMR)Provides information about the local chemical environment of atoms in the solid state. nih.govTo characterize polymorphs that are difficult to distinguish by other methods and to quantify mixtures. nih.gov
Raman/Infrared SpectroscopyProbes vibrational modes of molecules, which are sensitive to the solid-state environment. nih.govFor rapid screening and identification of known polymorphic forms in quality control settings.

Q & A

Q. What are the standard synthetic routes for N-(4-bromo-3-methylphenyl)ethanesulfonamide, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via sulfonylation of 4-bromo-3-methylaniline with ethanesulfonyl chloride in the presence of a base like triethylamine. Optimization involves controlling stoichiometry (1:1.2 molar ratio of aniline to sulfonyl chloride), reaction temperature (0–5°C to minimize side reactions), and solvent choice (dichloromethane or THF). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–7.6 ppm for bromo-methylphenyl) and sulfonamide NH (δ 9.5–10.0 ppm, broad singlet). Ethyl groups appear as quartets (CH2, δ 3.1–3.3 ppm) and triplets (CH3, δ 1.2–1.4 ppm) .
  • HRMS : Accurate mass determination confirms molecular formula (e.g., [M+H]+ expected for C9H11BrNO2S: 284.97) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases assess purity .

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Variations in melting points (e.g., 133–134°C vs. 158–160°C in similar sulfonamides) may arise from polymorphism or residual solvents. Re-crystallization in hexane/ethyl acetate mixtures followed by differential scanning calorimetry (DSC) can identify polymorphic forms. Spectral inconsistencies (e.g., NH peak shifts) may reflect solvent polarity or hydrogen bonding; deuterated DMSO or CDCl3 should be standardized .

Advanced Research Questions

Q. What strategies are effective for modifying the sulfonamide moiety to enhance biological activity while retaining core structural integrity?

  • Functionalization : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the phenyl ring to improve target binding. For example, Friedel-Crafts alkylation with trimethoxybenzene enhances π-π stacking interactions .
  • Bioisosteric replacement : Substitute the ethanesulfonamide group with methanesulfonamide or cyclic sulfonamides to modulate pharmacokinetics .
  • Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve 3D structures and guide SAR studies .

Q. How can researchers address contradictory data in biological assays, such as inconsistent IC50 values across studies?

  • Assay standardization : Validate cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound purity.
  • Data normalization : Use reference compounds (e.g., CBiPES for mGluR2 studies) to calibrate dose-response curves .
  • Statistical analysis : Apply multivariate regression to account for variables like solvent (DMSO concentration ≤0.1%) or incubation time .

Q. What advanced techniques are used to study the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to targets like carbonic anhydrase.
  • Molecular docking : Employ AutoDock Vina with crystal structures (PDB entries) to predict binding poses.
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for target engagement .

Q. How can crystallographic data improve the understanding of this compound’s reactivity or stability?

Single-crystal X-ray diffraction reveals bond lengths (e.g., S–N ~1.63 Å) and dihedral angles critical for stability. SHELXD/SHELXE pipelines enable high-throughput phasing, while Hirshfeld surface analysis identifies weak interactions (e.g., C–H···O) that influence degradation pathways .

Methodological Considerations

  • Reaction optimization : Design of experiments (DoE) using software like JMP to screen variables (temperature, catalyst loading) improves yield .
  • Data reproducibility : Cross-validate spectral assignments with computational tools (e.g., ACD/Labs NMR predictor) .
  • Ethical compliance : Adhere to ICH guidelines for preclinical studies, particularly for compounds with structural analogs in oncology (e.g., patent WO2016/033) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-3-methylphenyl)ethanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-3-methylphenyl)ethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.